Acetic acid, phenoxy-, 2-hydroxy-3-phenoxypropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, phenoxy-, 2-hydroxy-3-phenoxypropyl ester is an organic compound with the molecular formula C17H18O5. It is characterized by its ester functional group, which is formed from acetic acid and phenoxy derivatives. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenoxy-, 2-hydroxy-3-phenoxypropyl ester typically involves the esterification of phenoxyacetic acid with 2-hydroxy-3-phenoxypropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, phenoxy-, 2-hydroxy-3-phenoxypropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Alcohols and phenols.
Substitution: Various phenoxy-substituted compounds.
Scientific Research Applications
Acetic acid, phenoxy-, 2-hydroxy-3-phenoxypropyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of acetic acid, phenoxy-, 2-hydroxy-3-phenoxypropyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenoxyacetic acid, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar chemical properties but lacks the ester group.
2-Hydroxy-3-phenoxypropyl acrylate: Another ester derivative with different functional groups, leading to varied applications.
Phenoxyethanol: A related compound with antimicrobial properties, commonly used as a preservative.
Uniqueness
Acetic acid, phenoxy-, 2-hydroxy-3-phenoxypropyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
63914-72-7 |
---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(2-hydroxy-3-phenoxypropyl) 2-phenoxyacetate |
InChI |
InChI=1S/C17H18O5/c18-14(11-20-15-7-3-1-4-8-15)12-22-17(19)13-21-16-9-5-2-6-10-16/h1-10,14,18H,11-13H2 |
InChI Key |
RQSMCBHCIGHODK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(COC(=O)COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.